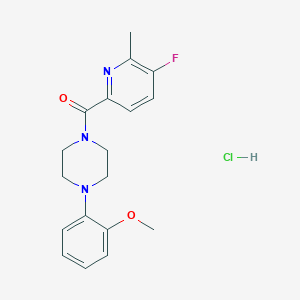![molecular formula C17H23ClN4O4 B2962916 2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid CAS No. 883265-00-7](/img/structure/B2962916.png)
2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H23ClN4O4 and its molecular weight is 382.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of this compound are ADAMTS 4 and 5 . ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin motifs) are a group of enzymes that play a crucial role in the degradation of cartilage and disruption of cartilage homeostasis .
Mode of Action
The compound interacts with its targets, ADAMTS 4 and 5, by inhibiting their activity . This inhibition prevents the degradation of cartilage and disruption of cartilage homeostasis, which are common in inflammatory conditions and diseases such as osteoarthritis .
Biochemical Pathways
The compound affects the biochemical pathways involving ADAMTS 4 and 5. By inhibiting these enzymes, it prevents the breakdown of cartilage, thereby maintaining cartilage homeostasis . This has downstream effects on the progression of diseases involving cartilage degradation, such as osteoarthritis .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the preservation of cartilage integrity. By inhibiting ADAMTS 4 and 5, the compound prevents cartilage degradation, which can alleviate symptoms and slow the progression of diseases like osteoarthritis .
Propiedades
IUPAC Name |
2-[4-(3-amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O4/c18-12-2-1-3-13(10-12)20-16(24)11-14(17(25)26)22-8-6-21(7-9-22)5-4-15(19)23/h1-3,10,14H,4-9,11H2,(H2,19,23)(H,20,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLZUQGTVVWFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)N)C(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(4-Acetamidophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2962833.png)




![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2962841.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2962843.png)

![4-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2962847.png)
![6-bromo-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2962850.png)
![4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid](/img/structure/B2962851.png)

![{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2962853.png)

